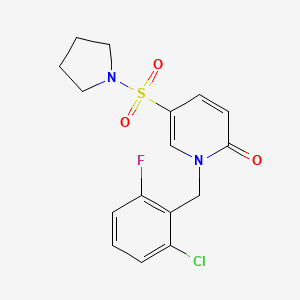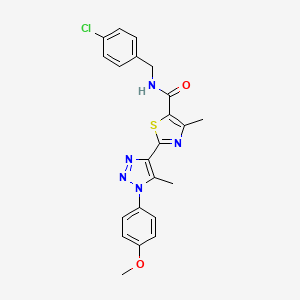
N-(4-chlorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These compounds are synthesized from simpler precursors through a series of reactions optimized for yield and purity. For example, Wu et al. (2021) described the synthesis of a complex molecule through ring-opening, cyclization, substitution, and Mannich reactions, indicating a similar approach could be applied to our compound of interest (Wu et al., 2021).
Molecular Structure Analysis
Determining the molecular structure involves spectroscopy and X-ray crystallography. Density Functional Theory (DFT) calculations are used to optimize the molecular structure and predict various properties. Wu et al. (2021) and another study by Pokhodylo et al. (2020) utilized DFT and X-ray diffraction to confirm the molecular structure of related compounds, highlighting the importance of these methods in understanding the molecular geometry and electronic structure (Pokhodylo et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving the compound focus on its reactivity with other chemicals under various conditions. The molecule's functional groups play a crucial role in its reactivity, undergoing reactions such as nucleophilic substitution, condensation, and cyclization. For instance, the synthesis processes described by Wu et al. (2021) and Kan (2015) involve specific conditions to achieve the desired chemical transformations, showcasing the compound's reactivity (Kan, 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for handling and application purposes. These properties are often determined experimentally and can be influenced by the molecular structure. The detailed analysis of related compounds, as seen in the work of Pokhodylo et al. (2020), provides insights into how structural features affect physical properties (Pokhodylo et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are determined by the compound's functional groups and overall structure. Studies like those by Wu et al. (2021) and Kan (2015) explore the reactivity of similar compounds, providing a framework for understanding the chemical behavior of our compound of interest (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Molecular and Electronic Properties Analysis
A study by Beytur and Avinca (2021) focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to the one . They evaluated the electronic properties using DFT/B3LYP and DFT/B3PW91 methods, providing insights into parameters such as ionization potential, electron affinity, energy gap, and more. Additionally, they compared calculated absorption wavelengths and oscillator power with experimental values, which can be crucial for understanding the behavior of such compounds in different environments (Beytur & Avinca, 2021).
Synthesis and Structural Determination
The synthesis process of similar triazole carboxamides, like N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been explored in studies. For example, Lian-Di Kan (2015) synthesized a related compound through a multi-step process, highlighting the reaction conditions and yields. Such studies provide valuable insights into the synthesis methodologies that could be applicable to the compound of interest (Lian-Di Kan, 2015).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDDRGSOUNWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)
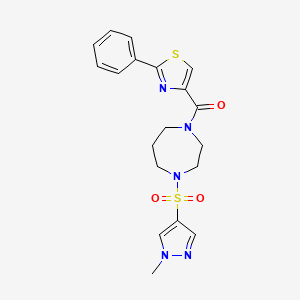
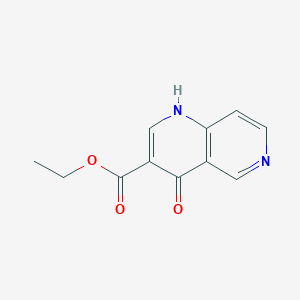
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2483837.png)

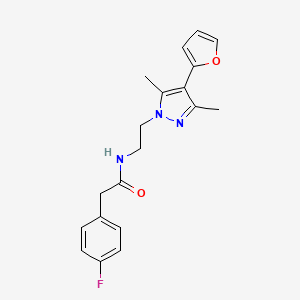
![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
